molecular formula C7H9N3O2S B015385 Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate CAS No. 774-07-2

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

Cat. No. B015385
CAS RN: 774-07-2
M. Wt: 199.23 g/mol
InChI Key: DKTWKRWWQKVQQB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds. Pyrimidines are crucial in the field of pharmaceuticals and agrochemicals due to their wide range of biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves condensing ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate in ethanol in the presence of sodium ethylate, a method that can potentially be adapted for the synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (Chi & Wu, 1957). Additionally, a polymer-assisted synthesis approach has been employed for the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, indicating the versatility in synthesizing pyrimidine derivatives (Eynde et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, can be elucidated using various spectroscopic techniques such as FT-IR, 1H, and 13C NMR. Density Functional Theory (DFT) calculations can further confirm the molecular geometry, vibrational frequencies, and chemical shifts, providing a comprehensive understanding of the compound's structure (Pekparlak et al., 2018).

Chemical Reactions and Properties

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate can undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form a wide range of pyrimidine derivatives with potential biological activities. These reactions are crucial for the modification and optimization of the compound's properties for specific applications (Mohamed, 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be characterized by their melting points, solubility, and crystalline structure. X-ray diffraction crystallography is a powerful tool for determining the precise crystal structure of these compounds, which is essential for understanding their physical properties and reactivity (Hou et al., 2009).

Chemical Properties Analysis

The chemical properties of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate include its reactivity towards various chemical reagents, its stability under different conditions, and its potential to undergo specific chemical transformations. These properties are critical for its application in synthesizing more complex molecules and for its potential use in pharmaceuticals and agrochemicals (Gad-Elkareem & El-Adasy, 2010).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used for synthesizing various heterocyclic compounds like thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines (Sherif et al., 1993), novel dihydrothiazolo[3,2-a]pyrimidinone derivatives (Selby & Smith, 1989), and thieno[3,4-d]pyrimidines (Ryndina et al., 2002).

  • Preparation of Pharmaceutical Compounds : It's utilized in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids (Santilli et al., 1971) and in the synthesis of pteroic acid analogs (And & Mckee, 1979).

  • Antimicrobial and Anti-Inflammatory Activities : This compound has been screened for antibacterial, antifungal, and anti-inflammatory activity (Dongarwar et al., 2011) and shown to have antibacterial properties useful in drug development (Gad-Elkareem & El-Adasy, 2010).

  • Inhibitor of AP-1 and NF-κB Mediated Gene Expression : A related compound, Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate, is a potent inhibitor of AP-1 and NF-κB mediated gene expression, indicating potential applications in gene regulation research (Palanki et al., 2002).

  • Synthesis of Novel Pyrimidines and Pyrimidine Derivatives : It's also used in the synthesis of various pyrimidine derivatives, which are of interest in pharmaceutical chemistry and material science (Chi & Wu, 1957), (Ravindra et al., 2008).

Safety And Hazards

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate may be harmful if absorbed through the skin, if swallowed, or if inhaled4. It may cause irritation of the digestive tract and respiratory tract4.


Future Directions

As Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is part of a collection of rare and unique chemicals provided to early discovery researchers1, it may have potential applications in various fields of research. However, specific future directions are not available at this time.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

ethyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTWKRWWQKVQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228108
Record name Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

CAS RN

774-07-2
Record name Ethyl 6-amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 774-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Zakrzewski, W Ciesielski - JPC-Journal of Planar Chromatography …, 2006 - akjournals.com
… For ethyl 4-amino-2-mercaptopyrimidine 5-carboxylate, increasing the concentration of iodide ions in the spray solution in the improved iodine–azide procedure improved detection …
Number of citations: 8 akjournals.com
HG McFadden, JL Huppatz - Australian Journal of Chemistry, 1992 - CSIRO Publishing
… (1) with COR' replaced by COOEt and R = HI in the presence of sodium ethoxide gives 76-80% yield of ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate but only …
Number of citations: 6 www.publish.csiro.au
MK Sharma, J Machhi, P Murumkar, MR Yadav - Scientific reports, 2018 - nature.com
… Reaction of ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (10) (0.36 g, 1.81 mmol), anhydrous potassium carbonate (0.52 g, 3.77 mmol) and 2-chloro-1-(2-(trifluoromethyl)-10H-…
Number of citations: 16 0-www-nature-com.brum.beds.ac.uk
R Zakrzewski, W Ciesielski - Trends Chromatogr, 2007 - researchgate.net
… For ethyl 4-amino-2mercaptopyrimidine 5-carboxylate, increasing the concentration of iodide ions in the spray solution in the improved iodine-azide procedure enhanced …
Number of citations: 7 www.researchgate.net
BM Katzman - 2014 - search.proquest.com
Part 1: The N-methyl-D-aspartate receptor (NMDA) is an ionotropic glutamate receptor that mediates excitatory synaptic transmission. Under normal physiological conditions, NMDA …
MK Sharma - 2018 - search.proquest.com
4.1. 2 Distribution of training and test set 65 4.1. 3 Alignment rules 65 4.1. 3.1 Atom-based alignment 66 4.1. 3.2 Centroid-based alignment 66 4.1. 3.3 Centroid and atom-based …
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2016 - nature.com
… Compound 1 (1.87 g, 3.0 mmol), triphenylphosphine (1.18 g, 6.86 mmol), diethylazodicarboxylate (0.71 ml, 390 mmol), ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (894 mg, 4.49 …
Number of citations: 13 0-www-nature-com.brum.beds.ac.uk

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